3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid
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Overview
Description
3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid is a synthetic organic compound that features a Boc-protected amino group and a methoxy-substituted naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the butyric acid backbone: This can be achieved through a series of reactions including alkylation, reduction, and oxidation.
Introduction of the naphthyl group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using 7-methoxy-2-naphthyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones.
Reduction: Reduction of the naphthyl group can lead to the formation of dihydronaphthalenes.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydronaphthalenes and related compounds.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: As a building block in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Similar structure but with a phenyl group instead of a naphthyl group.
3-(Boc-amino)-4-(2-naphthyl)butyric Acid: Similar structure but with a different substitution pattern on the naphthyl group.
Uniqueness
3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid is unique due to the presence of the methoxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H25NO5 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(7-methoxynaphthalen-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C20H25NO5/c1-20(2,3)26-19(24)21-16(12-18(22)23)10-13-5-6-14-7-8-17(25-4)11-15(14)9-13/h5-9,11,16H,10,12H2,1-4H3,(H,21,24)(H,22,23) |
InChI Key |
GWRBVNZADVWKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
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